molecular formula C7H13NOS B14285558 1-Methoxy-5,5-dimethylpyrrolidine-2-thione CAS No. 118699-54-0

1-Methoxy-5,5-dimethylpyrrolidine-2-thione

Cat. No.: B14285558
CAS No.: 118699-54-0
M. Wt: 159.25 g/mol
InChI Key: UJYNSAGDINIXPW-UHFFFAOYSA-N
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Description

1-Methoxy-5,5-dimethylpyrrolidine-2-thione is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups

Preparation Methods

The synthesis of 1-Methoxy-5,5-dimethylpyrrolidine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-2-pyrrolidinone with methoxyamine under specific conditions to introduce the methoxy group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Methoxy-5,5-dimethylpyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

1-Methoxy-5,5-dimethylpyrrolidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methoxy-5,5-dimethylpyrrolidine-2-thione involves its interaction with specific molecular targets. The methoxy group and the pyrrolidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or disrupting microbial cell membranes.

Comparison with Similar Compounds

1-Methoxy-5,5-dimethylpyrrolidine-2-thione can be compared with other similar compounds, such as:

    1-Methyl-2-oxy-5,5-dimethylpyrrolidine: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.

    5,5-Dimethyl-2-pyrrolidinone: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

118699-54-0

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

1-methoxy-5,5-dimethylpyrrolidine-2-thione

InChI

InChI=1S/C7H13NOS/c1-7(2)5-4-6(10)8(7)9-3/h4-5H2,1-3H3

InChI Key

UJYNSAGDINIXPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=S)N1OC)C

Origin of Product

United States

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